molecular formula C6H8F2N2 B7964290 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile

1-(2,2-Difluoroethyl)azetidine-3-carbonitrile

Cat. No.: B7964290
M. Wt: 146.14 g/mol
InChI Key: DQORYXUIKVQCOO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)azetidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a difluoroethyl group attached to an azetidine ring with a cyano group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino alcohols with cyanide sources under controlled conditions. The difluoroethyl group can be introduced through halogenation and subsequent nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as alkoxides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, amides.

  • Reduction: Primary amines.

  • Substitution: Various substituted azetidines.

Scientific Research Applications

1-(2,2-Difluoroethyl)azetidine-3-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Azetidine-3-carbonitrile: Similar structure but lacks the difluoroethyl group.

  • 2,2-Difluoroethylamine: Contains the difluoroethyl group but lacks the azetidine ring.

  • 3-Cyanoazetidine: Similar to azetidine-3-carbonitrile but without the difluoroethyl group.

Uniqueness: 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile is unique due to the presence of both the difluoroethyl group and the azetidine ring, which together confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

1-(2,2-difluoroethyl)azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c7-6(8)4-10-2-5(1-9)3-10/h5-6H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORYXUIKVQCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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